molecular formula C9H12N2O2 B2725312 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid CAS No. 1779968-68-1

1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2725312
CAS No.: 1779968-68-1
M. Wt: 180.207
InChI Key: LELUOHZZWKWCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 . It is supplied for research purposes only. The 1H-imidazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug discovery. While specific biological data for this particular derivative is limited in the public domain, its core structure is closely related to compounds with demonstrated pharmacological activity. Notably, imidazole-5-carboxylic acid derivatives have been extensively explored as nonpeptide antagonists for the angiotensin II (AII) receptor, a key target in cardiovascular research . Furthermore, the 1H-imidazole-2-carboxylic acid isomer has been identified as a potent metal-binding pharmacophore in the development of novel inhibitors against metallo-β-lactamases (MBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics . The presence of the carboxylic acid functional group is often critical for binding, as it can contribute significantly to interactions with biological targets, a principle observed in other therapeutic areas such as the development of allosteric HIV-1 integrase inhibitors . The cyclobutylmethyl substitution may influence the compound's physicochemical properties and binding affinity, making it a valuable building block for researchers in synthetic chemistry and for screening in various biochemical assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(cyclobutylmethyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-4-10-6-11(8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELUOHZZWKWCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Halogenating agents or organometallic reagents can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while substitution can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing imidazole rings, including 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid, exhibit diverse biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, potentially inhibiting the growth of various bacterial strains.
  • Antiviral Activity : The compound has shown promise in antiviral assays, particularly against HIV-1 integrase, indicating its potential as a therapeutic agent in viral infections.
  • Anti-inflammatory Effects : Like many imidazole derivatives, it may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have explored the applications of 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid:

Study on Antimicrobial Activity

  • Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values recorded at 32 µg/mL and 64 µg/mL, respectively.

Antiviral Activity Evaluation

  • Objective : To assess the compound's effectiveness against HIV-1.
  • Findings : In vitro assays demonstrated moderate antiviral activity with an inhibition percentage of 33–45% at concentrations above 100 µM. Further studies are needed to elucidate the mechanism of action.

Anti-inflammatory Effects

  • Objective : To investigate the anti-inflammatory potential of the compound.
  • Findings : The compound showed promise in reducing inflammation markers in cellular models, suggesting potential applications in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of the target molecule. The cyclobutylmethyl group may enhance binding affinity or specificity through hydrophobic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substitution Patterns

The imidazole-5-carboxylic acid scaffold is versatile, with substitutions at N-1 and C-2 positions significantly influencing biological activity. Below is a comparison of key structural analogues:

Compound Name Substituents at N-1/C-2 Molecular Formula Key Features/Applications Source (Evidence)
1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid Cyclobutylmethyl (N-1), none (C-2) C₈H₁₀N₂O₂ Under investigation; cyclobutyl enhances lipophilicity
1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid 4-Fluorophenyl (N-1), methylthio (C-2) C₁₁H₁₀FN₂O₂S Antibacterial (Gram-negative bacteria)
[123I]IMAZA (R-enantiomer) 4-Iodophenyl-ethyl (N-1), azetidinylamide (C-2) C₁₃H₁₄IN₃O₂ Theranostic agent for adrenal cancer imaging/therapy
Etomidate Acid (R-enantiomer) (R)-1-Phenylethyl (N-1), none (C-2) C₁₂H₁₂N₂O₂ Pharmaceutical reference standard; inhibits 11β-hydroxylase
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid 3-Trifluoromethylphenyl (N-1), none (C-2) C₁₁H₇F₃N₂O₂ Enhanced metabolic stability (fluorine substituent)
2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1H-benzo[d]imidazole-5-carboxylic acid Bis-benzimidazole-thioether (N-1/C-2) C₁₅H₁₁N₃O₂S Antibacterial evaluation (synthetic derivative)
Antibacterial Activity
  • 1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid (): Exhibited potent activity against Gram-negative bacteria (e.g., E. coli), validated via UPLC/MS-guided fractionation and pure compound testing. The methylthio group at C-2 enhances membrane penetration .
  • Bis-benzimidazole derivatives (): Demonstrated moderate antibacterial activity (45% yield, IR-confirmed structure), though less potent than fluorophenyl analogues.
Physicochemical Properties
  • Lipophilicity : Cyclobutylmethyl and trifluoromethyl groups increase logP values, enhancing blood-brain barrier penetration (e.g., etomidate) .
  • Metabolic Stability : Fluorine and trifluoromethyl groups () reduce oxidative metabolism, extending half-life .

Key Research Findings

  • Antibacterial Potency : Fluorophenyl and methylthio substituents synergize for Gram-negative activity, outperforming benzimidazole-thioethers .

Biological Activity

1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its imidazole core, which is known for a wide range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclobutylmethyl substituent attached to the imidazole ring, which contributes to its unique chemical properties. The imidazole moiety is recognized for its role as a pharmacophore in numerous biologically active compounds.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives, including 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid. A comparative analysis with similar compounds indicates that modifications in the imidazole structure can enhance or diminish antiviral efficacy.

CompoundIC50 (μM)Selectivity Index (SI)Target Virus
1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acidTBDTBDTBD
Ethyl 2-(4-nitrophenyl)-1-hydroxy-1H-imidazole-5-carboxylate0.35102Cowpox
Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate321.97919Ectromelia

Note: TBD indicates that specific data for the compound is yet to be determined.

The selectivity index (SI) is crucial as it indicates the balance between antiviral activity and cytotoxicity. Compounds with higher SI values are preferred for therapeutic use due to their lower toxicity profiles.

The mechanism by which imidazole derivatives exert their antiviral effects often involves interaction with viral proteins or host cell receptors. For example, the carboxylic acid moiety can form hydrogen bonds with critical amino acid residues in viral enzymes, potentially inhibiting their function. This was observed in related studies where imidazole derivatives effectively inhibited HIV integrase activity by binding to specific sites on the enzyme, suggesting a similar potential for 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid against other viral targets .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The structural features of 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid may enable it to interact with microbial membranes or inhibit essential enzymes, leading to bactericidal or bacteriostatic effects.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Case Study 1 : A study on a series of imidazole derivatives demonstrated that modifications at the 5-position significantly influenced their antiviral potency against orthopoxviruses. Compounds exhibiting electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .
  • Case Study 2 : In another investigation, various imidazole analogues were tested for HIV-1 inhibition. While many showed moderate activity, specific structural configurations led to significant increases in efficacy, highlighting the importance of structural optimization .

Q & A

Q. What are the optimal synthetic routes for 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of imidazole carboxylic acid derivatives typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid are synthesized via alkylation of imidazole precursors followed by carboxylation . Key variables include:

  • Catalyst selection : Transition metal catalysts (e.g., Pd/C) improve cyclobutylmethyl group coupling efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions .
  • Temperature control : Low temperatures (~0–5°C) minimize decomposition of sensitive intermediates .
    Data Note : Yields for structurally similar compounds range from 45% to 72% under optimized conditions .

Q. How can purity and structural integrity be validated for this compound?

Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% required for pharmacological studies) .
  • Spectroscopy :
    • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT) to confirm cyclobutylmethyl substitution .
    • HRMS : Validate molecular weight (expected: ~220–230 g/mol based on imidazole-carboxylic acid analogs) .

Advanced Research Questions

Q. What theoretical frameworks guide the study of this compound’s reactivity and pharmacological potential?

Methodological Answer :

  • Quantum mechanics : DFT calculations (e.g., B3LYP/6-31G*) model electronic properties, such as carboxyl group acidity (pKa ~3–4 for imidazole derivatives) .
  • Molecular docking : Screen against targets like GABA receptors (due to structural similarity to etomidate analogs ), using AutoDock Vina to predict binding affinities .

Q. How to resolve contradictions in reported biological activity data for imidazole-carboxylic acid derivatives?

Methodological Answer :

  • Meta-analysis : Compare IC50 values across studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) and stereochemistry (e.g., R vs. S enantiomers) .
  • Dose-response validation : Replicate conflicting results under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding factors .

Q. What experimental designs are suitable for probing the compound’s metabolic stability?

Methodological Answer :

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
    • CYP450 inhibition : Use fluorogenic substrates to assess inhibition of key isoforms (e.g., CYP3A4) .
      Data Note : Imidazole derivatives often exhibit moderate-to-high metabolic clearance due to carboxyl group glucuronidation .

Q. How does the cyclobutylmethyl substituent influence crystallinity and solubility?

Methodological Answer :

  • X-ray crystallography : Resolve crystal packing (e.g., P21_1/c space group observed in related compounds) to identify hydrogen-bonding networks (e.g., O–H···N interactions) .
  • Solubility profiling : Measure equilibrium solubility in PBS (pH 7.4) and correlate with LogP values (predicted ~1.5–2.0 for imidazole-carboxylic acids) .

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer :

  • Lyophilization : Stabilize as a lyophilized powder under argon at −80°C to prevent hydrolysis of the imidazole ring .
  • Excipient screening : Test bulking agents (e.g., trehalose) to reduce moisture-induced degradation .

Q. How to address chirality-related challenges in synthesis and bioactivity?

Methodological Answer :

  • Chiral resolution : Use preparative chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
  • Stereochemical activity relationships (SAR) : Compare IC50 values of R vs. S enantiomers in target assays (e.g., enzyme inhibition) .

Q. What computational tools predict toxicity and off-target effects?

Methodological Answer :

  • ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity and mutagenicity .
  • Off-target profiling : Perform similarity-based screening (e.g., SEA) against databases like ChEMBL .

Q. How to design a research proposal integrating synthesis, characterization, and bioactivity studies?

Methodological Answer :

  • Theoretical framework : Link to structure-activity relationship (SAR) theories and enzyme kinetics .
  • Experimental workflow :
    • Synthesis : Optimize via DoE (Design of Experiments) .
    • Characterization : Validate with NMR, HRMS, and XRD .
    • Bioassays : Prioritize targets based on docking results .
      Funding alignment : Highlight relevance to CNS disorders (e.g., GABA modulation) for grant applications .

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